Cas no 83-18-1 (2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde)

2,5-Dimethyl-1-phenyl-pyrrole-3-carbaldehyde is a versatile pyrrole derivative characterized by its aldehyde functional group at the 3-position and phenyl substitution at the 1-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and functional materials. Its structural features, including the electron-rich pyrrole core and reactive formyl group, enable its use in condensation, cyclization, and cross-coupling reactions. The presence of methyl groups at the 2- and 5-positions enhances steric and electronic stability, making it suitable for controlled functionalization. This product is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde structure
83-18-1 structure
Product Name:2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde
CAS No:83-18-1
MF:C13H13NO
MW:199.248423337936
MDL:MFCD00051494
CID:81710
PubChem ID:66515
Update Time:2025-06-22

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
    • 2,5-dimethyl-1-phenyl-1H-Pyrrole-3-carboxaldehyde
    • 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde
    • 1H-Pyrrole-3-carboxaldehyde,2,5-dimethyl-1-phenyl
    • 1-phenyl-2,5-dimethyl-3-formylpyrrole
    • 2,4-DIMETHYL-3'-PYRROLIDINOMETHYL BENZOPHENONE
    • 2,5-dimethyl-1-phenyl-3-pyrrolecarboxaldehyde
    • 2,5-Dimethyl-1-phenyl-pyrrol-3-carbaldehyd
    • 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde
    • 2,5-Dimethyl-1-Phenylpyrrole-3-Carboxaldehyde
    • F1029-0024
    • 3-Formyl-2,5-dimethyl-1-phenylpyrrole
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde (ACI)
    • Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- (6CI, 8CI)
    • NSC 68230
    • UNII-PW8ELR8SUD
    • DTXSID2058887
    • SY101131
    • W18717
    • 83-18-1
    • OSM-S-28
    • EINECS 201-458-6
    • BB 0237624
    • CS-0186511
    • doi:10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N
    • AS-66693
    • W-203889
    • doi:10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N.1
    • AKOS000113216
    • NS00038241
    • 10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N
    • PW8ELR8SUD
    • Z56759012
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, AldrichCPR
    • 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-
    • EN300-01173
    • FT-0610426
    • Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-
    • SCHEMBL645648
    • 1H-Pyrrole-3-carboxaldehyde,5-dimethyl-1-phenyl-
    • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbalde hyde
    • 2,5-Dimethyl-1-phenyl pyrrole-3-carboxaldehyde
    • NSC-68230
    • Pyrrole-3-carboxaldehyde,5-dimethyl-1-phenyl-
    • MFCD00051494
    • AM83083
    • NSC68230
    • CHEMBL2113933
    • 10.14272/LNROIXNEIZSESG-UHFFFAOYSA-N.1
    • STK297810
    • 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde; 3-Formyl-2,5- dimethyl-1-phenylpyrrole; NSC 68230
    • ALBB-020874
    • MDL: MFCD00051494
    • Inchi: 1S/C13H13NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-9H,1-2H3
    • InChI Key: LNROIXNEIZSESG-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)N(C2C=CC=CC=2)C(C)=C1
    • BRN: 144790

Computed Properties

  • Exact Mass: 199.10000
  • Monoisotopic Mass: 199.099714
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.04
  • Melting Point: 193-195 ºC
  • Boiling Point: 345.8°C at 760 mmHg
  • Flash Point: 163°C
  • Refractive Index: 1.559
  • PSA: 22.00000
  • LogP: 2.90660
  • Sensitiveness: Air Sensitive
  • Solubility: Uncertain.

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Security Information

  • Hazard Category Code: 36
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • TSCA:Yes

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM198582-100g
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
83-18-1 95%
100g
$743 2021-08-05
TRC
D473625-1g
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
83-18-1
1g
$ 69.00 2023-09-07
TRC
D473625-5g
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
83-18-1
5g
$ 132.00 2023-09-07
TRC
D473625-10g
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
83-18-1
10g
$ 241.00 2023-09-07
TRC
D473625-25g
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
83-18-1
25g
$506.00 2023-05-18
TRC
D473625-50g
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
83-18-1
50g
$907.00 2023-05-18
Alichem
A109005883-100g
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
83-18-1 95%
100g
$834.75 2023-09-01
eNovation Chemicals LLC
D771496-5g
2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE
83-18-1 95%
5g
$145 2024-06-06
eNovation Chemicals LLC
D771496-10g
2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE
83-18-1 95%
10g
$195 2024-06-06
eNovation Chemicals LLC
D771496-25g
2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE
83-18-1 95%
25g
$365 2024-06-06

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  15 - 20 min, 180 °C; 15 min, rt
1.2 Reagents: Phosphorus oxychloride ;  cooled; 15 min, rt
1.3 Solvents: Dimethylformamide ;  3 h, 100 °C; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Reference
Discovery and Structure-Activity Relationships of Pyrrolone Antimalarials
Murugesan, Dinakaran; et al, Journal of Medicinal Chemistry, 2013, 56(7), 2975-2990

Production Method 2

Reaction Conditions
1.1 16 h, 110 °C
2.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 0 °C → rt; 15 min, rt
2.2 4 h, 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity
Oderinlo, Ogunyemi O. ; et al, ChemMedChem, 2023, 18(6),

Production Method 3

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 4

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfamic acid ;  3 h, rt
1.2 Reagents: Phosphorus oxychloride ;  3 h, 0 - 60 °C
Reference
Discovery, synthesis and SAR analysis of novel selective small molecule S1P4-R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype
Urbano, Mariangela; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6739-6745

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  < 5 °C; 6 h, < 5 °C → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
New synthesis of pyrvinium that inhibits the β-catenin/Tcf4 pathway
Mao, Yongjun; et al, Heterocycles, 2012, 85(5), 1179-1185

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  cooled; 15 min, rt
1.2 Solvents: Dimethylformamide ;  3 h, 100 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Reference
Discovery and optimisation studies of antimalarial phenotypic hits
Mital, Alka; et al, European Journal of Medicinal Chemistry, 2015, 103, 530-538

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 15 min, rt
1.2 Solvents: Dimethylformamide ;  3 h, 100 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, basified, cooled
Reference
Ligand-based virtual screening, parallel solution-phase and microwave-assisted synthesis as tools to identify and synthesize new inhibitors of Mycobacterium tuberculosis
Manetti, Fabrizio; et al, ChemMedChem, 2006, 1(9), 973-989

Production Method 9

Reaction Conditions
1.1 rt → 160 °C; 16 h, 160 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 20 min, 0 °C
2.2 Solvents: Dimethylformamide ;  0 °C → rt; 4 h, rt → 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Synthesis, structure and in-vitro antitrypanosomal activity of non-toxic arylpyrrole-based chalcone derivatives
Zulu, Ayanda I. ; et al, Molecules, 2020, 25(7),

Production Method 10

Reaction Conditions
1.1 Solvents: Toluene ;  0.5 h, 150 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  110 °C
Reference
Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans
Tao, Lei; et al, ACS Catalysis, 2017, 7(2), 959-964

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 12

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Raw materials

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Preparation Products

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:83-18-1)2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde
Order Number:A1207872
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):223.0
Email:sales@amadischem.com

Additional information on 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde

Introduction to 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde (CAS No. 83-18-1) and Its Emerging Applications in Chemical Biology

2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde, identified by the chemical abstracts service number CAS No. 83-18-1, is a heterocyclic aldehyde that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and synthetic utility. The presence of both methyl and phenyl substituents in its structure imparts distinct reactivity, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

The aldehyde functional group at the C3 position of the pyrrole ring in 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde serves as a versatile handle for further chemical modifications. This feature has enabled its extensive use in synthetic chemistry, particularly in the construction of more complex molecules through condensation reactions, such as Schiff base formations and Michael additions. The compound’s ability to participate in such transformations has made it a cornerstone in the synthesis of bioactive molecules, including potential drug candidates.

Recent advancements in the field of medicinal chemistry have highlighted the importance of pyrrole derivatives in addressing various therapeutic challenges. Studies have demonstrated that compounds incorporating the pyrrole core exhibit a broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. Among these derivatives, 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde has emerged as a particularly promising intermediate due to its enhanced stability and reactivity compared to other pyrrole-based aldehydes.

In particular, research has shown that the methyl groups at positions 2 and 5 contribute to the compound’s lipophilicity, which can be advantageous for membrane permeability and cellular uptake. Meanwhile, the phenyl substituent at position 1 introduces electronic and steric effects that can modulate binding interactions with biological targets. These structural features have been leveraged to design molecules with improved pharmacokinetic profiles and reduced off-target effects.

The aldehyde group in 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde is particularly noteworthy for its role in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. For instance, it can undergo palladium-catalyzed reactions with amines or heteroaryl halides to form Schiff bases or imines, respectively. These intermediates are often key precursors in the synthesis of biologically active compounds. Additionally, the aldehyde functionality allows for oxidation to yield carboxylic acids or condensation with hydrazines to form pyrazoles, further expanding its synthetic utility.

Current research efforts are focused on harnessing the potential of 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde in drug discovery programs. One notable area of investigation is its application as a precursor for kinase inhibitors, which are critical targets in oncology research. By strategically modifying its structure through further derivatization, researchers aim to develop molecules that selectively inhibit aberrant signaling pathways associated with cancer growth. Preliminary studies have shown promising results in cell-based assays, suggesting that this compound may serve as a lead structure for novel anticancer agents.

Another emerging application lies in the field of immunology. The unique scaffold of 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde has been explored as a component in immunomodulatory compounds. By leveraging its ability to interact with immune receptors or modulate cytokine production, researchers hope to develop therapies for autoimmune diseases or enhance vaccine efficacy. The compound’s dual functionality—both as a reactive intermediate and a potential pharmacophore—makes it an attractive candidate for such applications.

The synthesis of 2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde itself is well-documented and can be achieved through several routes depending on synthetic goals and scalability requirements. Common methods include cyclization reactions involving appropriately substituted precursors followed by functional group transformations to introduce the aldehyde moiety. Advances in catalytic systems have also enabled more efficient and environmentally benign synthetic pathways, aligning with green chemistry principles.

In conclusion,2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde (CAS No. 83-18-1) represents a versatile building block with significant potential across multiple domains of chemical biology and drug discovery. Its unique structural features—comprising methyl groups at positions 2 and 5 and a phenyl substituent at position 1—combined with its reactive aldehyde functionality make it an invaluable intermediate for synthetic chemists. As research continues to uncover new applications for this compound,2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde is poised to play an increasingly important role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83-18-1)2,5-dimethyl-1-phenyl-pyrrole-3-carbaldehyde
A1207872
Purity:99%
Quantity:25g
Price ($):223.0
Email